molecular formula C10H9NO B1317518 1-methyl-1H-indole-6-carbaldehyde CAS No. 21005-45-8

1-methyl-1H-indole-6-carbaldehyde

Cat. No.: B1317518
CAS No.: 21005-45-8
M. Wt: 159.18 g/mol
InChI Key: QGAKKGIWURKKHV-UHFFFAOYSA-N
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Description

1-Methyl-1H-indole-6-carbaldehyde is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. The structure of this compound consists of a methyl group attached to the nitrogen atom of the indole ring and an aldehyde group at the sixth position of the ring.

Mechanism of Action

Target of Action

The primary target of 1-methyl-1H-indole-6-carbaldehyde is CYP2A6 , a key enzyme involved in nicotine metabolism . This enzyme plays a significant role in the metabolism of several pharmaceuticals and is also involved in the bioactivation of procarcinogens .

Mode of Action

This compound acts as an inhibitor of the CYP2A6 enzyme . By inhibiting this enzyme, the compound can reduce the metabolism of nicotine, which is primarily metabolized by CYP2A6 .

Biochemical Pathways

The compound’s action on the CYP2A6 enzyme affects the nicotine metabolic pathway . By inhibiting CYP2A6, the metabolism of nicotine is reduced, leading to increased nicotine levels in the body. This can potentially reduce the desire to smoke, as the nicotine’s effects last longer .

Pharmacokinetics

Indole derivatives are known for their high GI absorption and ability to permeate the blood-brain barrier . They are also known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Result of Action

The inhibition of CYP2A6-mediated nicotine metabolism by this compound can lead to a reduction in cigarette smoking . This is due to the increased levels of nicotine in the body, which can prolong the effects of nicotine and potentially reduce the desire to smoke .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solvent’s polarizability can induce a local electric field affecting the value of stretching frequency, causing a frequency shift . .

Biochemical Analysis

Biochemical Properties

1-Methyl-1H-indole-6-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the enzyme CYP2A6, which is involved in nicotine metabolism . This inhibition can reduce cigarette smoking, making this compound a potential lead for smoking reduction therapy. Additionally, it interacts with other biomolecules through its functional groups, undergoing C–C and C–N coupling reactions and reductions .

Cellular Effects

This compound influences various cellular processes. It has been observed to exhibit anticancer, antimicrobial, and anti-inflammatory activities . These effects are mediated through its impact on cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of protein kinases, which play a vital role in cell signaling and regulation . Furthermore, its interaction with cellular components can lead to changes in gene expression, affecting cellular functions and metabolic processes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor, particularly inhibiting CYP2A6 . This inhibition occurs through the binding of the compound to the enzyme’s active site, preventing the metabolism of substrates like nicotine. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions (2-8°C) and can maintain its activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can exhibit beneficial effects such as enzyme inhibition and modulation of cellular functions. At higher doses, it may cause toxic or adverse effects . Understanding the dosage thresholds and potential toxicity is essential for its safe application in therapeutic settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For instance, it can undergo oxidation and reduction reactions, leading to the formation of different indole derivatives . These metabolic transformations can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indole-6-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where 1-methylindole is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under mild conditions to yield the desired aldehyde.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Vilsmeier-Haack reaction remains a preferred method due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-indole-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed:

    Oxidation: 1-Methyl-1H-indole-6-carboxylic acid.

    Reduction: 1-Methyl-1H-indole-6-methanol.

    Substitution: Various substituted indole derivatives depending on the substituent introduced.

Scientific Research Applications

1-Methyl-1H-indole-6-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: Indole derivatives, including this compound, are studied for their biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is used in the synthesis of potential therapeutic agents targeting various diseases, including cancer and infectious diseases.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

1-Methyl-1H-indole-6-carbaldehyde can be compared with other indole derivatives, such as:

    1-Methyl-1H-indole-3-carbaldehyde: Similar structure but with the aldehyde group at the third position.

    1-Methyl-1H-indole-5-carbaldehyde: Similar structure but with the aldehyde group at the fifth position.

    Indole-3-carbaldehyde: Lacks the methyl group on the nitrogen atom.

Uniqueness: this compound is unique due to the specific positioning of the aldehyde group at the sixth position, which influences its reactivity and biological activity. The presence of the methyl group on the nitrogen atom also affects its chemical properties and interactions with molecular targets.

Properties

IUPAC Name

1-methylindole-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-11-5-4-9-3-2-8(7-12)6-10(9)11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGAKKGIWURKKHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00564531
Record name 1-Methyl-1H-indole-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21005-45-8
Record name 1-Methyl-1H-indole-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21005-45-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5.00 g of 6-bromoindole was added to 25 ml of N,N-dimethylformamide. To the mixture was added 4.37 g of iodomethane in the presence of 1.12 g of sodium hydride (purity: 60%). The resulting mixture was stirred for 1 hour at room temperature to obtain 5.67 g of 6-bromo-1-methylindole. 2.10 g of this compound was dissolved in 21 ml of diethyl ether. Into the solution was dropwise added 7.0 ml of a 1.5M n-hexane solution of n-butyllithium at -45° to -40° C. in a nitrogen atmosphere. The resulting mixture was stirred for 1 hour at room temperature. To the reaction mixture was added 1.46 g of N,N-dimethylformamide at -30° to -20° C. The mixture was stirred for 30 minutes at the same temperature. The temperature of the reaction mixture was elevated to room temperature. 30 ml of water and 10 ml of ethyl acetate were added thereto. The mixture was adjusted to pH 8.0 with dilute hydrochloric acid. The organic layer was separated, washed with water and a saturated aqueous sodium chloride solution in this order, and dried over anhydrous magnesium sulfate. The solvent was removed by distillation under reduced pressure. The residue was purified by a column chromatography (eluant: n-hexane/ethyl acetate=10/1) to obtain 1.09 g of light brown solid 6-formyl-1-methylindole.
[Compound]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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